Cas no 6441-73-2 (Acridinium,3,6-diamino-2,7,10-trimethyl-, chloride (1:1))
6441-73-2 structure
Product Name:Acridinium,3,6-diamino-2,7,10-trimethyl-, chloride (1:1)
CAS No:6441-73-2
MF:C16H18ClN3
MW:287.787222385406
CID:506142
PubChem ID:38475
Update Time:2025-04-19
Acridinium,3,6-diamino-2,7,10-trimethyl-, chloride (1:1) Chemical and Physical Properties
Names and Identifiers
-
- Acridinium,3,6-diamino-2,7,10-trimethyl-, chloride (1:1)
- 3,6-diamino-2,7,10-trimethylacridinium chloride
- Patent Phosphine G
- 10-Methylacridinium-gelb-chlorid
- 3,6-Diamino-2,7,10-trimethyl-acridinium, Chlorid
- 3,6-diamino-2,7,10-trimethyl-acridinium, chloride
- acridine yellow
- Acridingelb
- C.I. BASIC YELLOW 5
- DTXSID101347583
- TRISULFON CUTCH
- CI 46035
- 3,6-diamino-2,7,10-trimethylacridin-10-ium chloride
- Corioflavin GG
- 2,7,10-trimethylacridin-10-ium-3,6-diamine;chloride
- Basic Yellow 5
- AKOS024340964
- Aurophosphine 4G
- Flavophosphine R
- NS00045991
- 07BP340B4T
- EINECS 229-224-9
- NSC 73411
- C.I. 46035
- ACRIDINIUM, 3,6-DIAMINO-2,7,10-TRIMETHYL-, CHLORIDE
- NSC73411
- 40451-58-9
- 12768-83-1
- NSC-73411
- 10-Methylacridinium Yellow
- Corioflavine G
- Corioflavine R
- 3,6-Diamino-2,7-dimethyl-10-methylacridinium chloride
- Q27236293
- 6441-73-2
- Acridinium,6-diamino-2,7,10-trimethyl-, chloride
- Corioflavine GGR
- UNII-07BP340B4T
- TERTRODIRECT BROWN CAB
- Acridinium, 3,6-diamino-2,7,10-trimethyl-, chloride (1:1)
- Aurophosphine G
-
- Inchi: 1S/C16H17N3.ClH/c1-9-4-11-6-12-5-10(2)14(18)8-16(12)19(3)15(11)7-13(9)17;/h4-8H,1-3H3,(H3,17,18);1H
- InChI Key: ADAOOVVYDLASGJ-UHFFFAOYSA-N
- SMILES: [Cl-].[N+]1(C)C2C=C(C(C)=CC=2C=C2C=C(C)C(=CC=12)N)N
Computed Properties
- Exact Mass: 268.9782
- Monoisotopic Mass: 287.118925
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 0
- Complexity: 302
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.9
Experimental Properties
- Density: 1.21
- Boiling Point: 520.5°C at 760 mmHg
- Flash Point: 264.1°C
- Refractive Index: 1.68
- PSA: 48.48
- LogP: 0.76510
Acridinium,3,6-diamino-2,7,10-trimethyl-, chloride (1:1) Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
6441-73-2 (Acridinium,3,6-diamino-2,7,10-trimethyl-, chloride (1:1)) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
CN Supplier
Reagent
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk